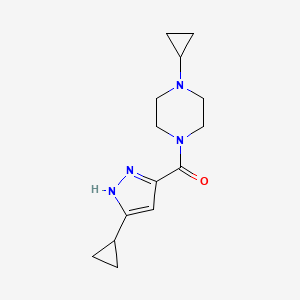
1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea, also known as DFP-10917, is a chemical compound that has been studied for its potential use in cancer treatment. This compound is a member of the urea class of compounds and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in preclinical studies. It has been shown to be well-tolerated in animal models and has not been associated with significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea in lab experiments is its low toxicity. This makes it a good candidate for further study in animal models. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for research on 1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea. One area of interest is to further study its mechanism of action and optimize its use in cancer treatment. Another area of interest is to investigate its potential use in combination with other anti-cancer agents to enhance its effectiveness. Additionally, there is potential for further study on the use of this compound in other disease states beyond cancer.
Synthesis Methods
The synthesis of 1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea involves the reaction of 2,3-difluoroaniline with ethyl carbamate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
1-(2,3-Difluorophenyl)-3-(2-hydroxyethyl)urea has been studied for its potential use in cancer treatment. Preclinical studies have shown that this compound has anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-3-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-6-2-1-3-7(8(6)11)13-9(15)12-4-5-14/h1-3,14H,4-5H2,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWGOFRTUALSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)




![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7531983.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)

